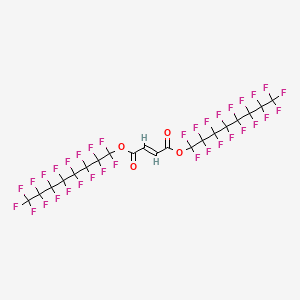
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a synthetic organic compound characterized by the presence of two imidazole rings and a butadiyne linker. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Protection with Boc Group: The imidazole rings are then protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected imidazole rings are coupled with a butadiyne linker using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole rings.
Reduction: Reduced forms of the imidazole rings.
Substitution: Substituted imidazole derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The Boc-protected imidazole rings can undergo deprotection under acidic conditions, revealing reactive sites for further chemical transformations.
相似化合物的比较
Similar Compounds
1,4-Bis(imidazolyl)-1,3-butadiyne: Lacks the Boc protecting groups, making it more reactive.
1,4-Bis(1-Boc-4-pyrrolyl)-1,3-butadiyne: Contains pyrrole rings instead of imidazole rings, leading to different chemical properties.
Uniqueness
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is unique due to the presence of Boc-protected imidazole rings, which provide stability and allow for selective deprotection and functionalization in synthetic applications.
属性
分子式 |
C20H22N4O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]buta-1,3-diynyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-19(2,3)27-17(25)23-11-15(21-13-23)9-7-8-10-16-12-24(14-22-16)18(26)28-20(4,5)6/h11-14H,1-6H3 |
InChI 键 |
PYEUSSVKSZOJAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#CC#CC2=CN(C=N2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


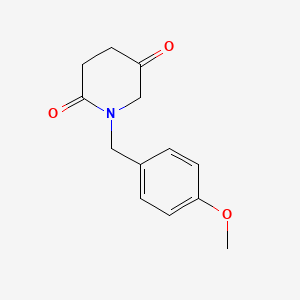
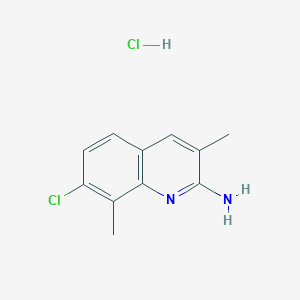


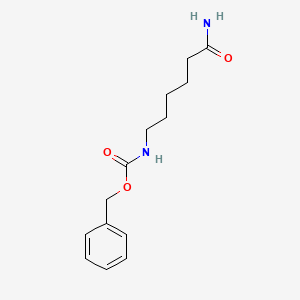
![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)

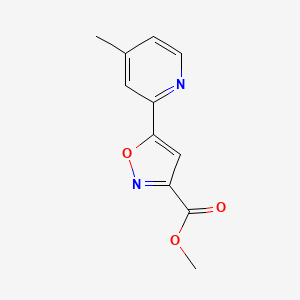
![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)



